Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H8BrF2NO2S . It has an average mass of 348.163 Da and a mono-isotopic mass of 346.942719 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-amino-thiazole-4-carboxylate, a precursor to Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate, has been synthesized using a solvent-free method. This compound is characterized by melting point measurement, IR, MS (ESI), and 1H-NMR, ensuring precise structure and purity (Zhou Zhuo-qiang, 2009).
Applications in Azo Dye Synthesis
- Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a related compound, reacts with thiourea to produce thiazole-5-carboxylate, which is used in azo dye synthesis. The absorption maxima of the resulting azo dyes are analyzed (Kiyoshi Tanaka et al., 1991).
Novel Synthesis Techniques
- Novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates, including the use of ultrasonic and thermally mediated nucleophilic displacement, have been developed, showcasing innovative approaches in chemical synthesis (Luke A. Baker & Craig M. Williams, 2003).
Spectroscopic and Structural Characterizations
- Ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using various spectroscopic techniques, revealing insights into their molecular structure and properties (Muhammad Haroon et al., 2019).
Medicinal Chemistry Applications
- While excluding information related to drug use, dosage, and side effects, it's important to note that derivatives of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate have been synthesized and evaluated for potential biological activities, such as selective inhibitory activity against human cyclooxygenase (hCOX) (S. Carradori et al., 2012).
Photophysical Studies
- The photochemical reactions and photophysical properties of Ethyl 2-arylothiazole-5-carboxylates, including derivatives of Ethyl 2-bromo-thiazole-5-carboxylate, have been studied. These compounds are investigated as singlet-oxygen sensitizers (M. Amati et al., 2010).
properties
IUPAC Name |
ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWPHIDZMRDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694657 | |
Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate | |
CAS RN |
1188123-06-9 | |
Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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